Flavanone 7-O-glucoside falls under the broader category of flavonoids, specifically within the subclass of flavanones. It is classified as a glycoside due to its glucose moiety. The compound's chemical structure can be represented as C₁₅H₁₅O₇, which reflects its molecular composition.
The synthesis of flavanone 7-O-glucoside can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis typically involves using recombinant glycosyltransferases that transfer glucose from uridine diphosphate-glucose to the flavanone substrate. For example, the enzyme UGT71G1 has been shown to efficiently produce genistein and biochanin A 7-O-glucosides in vitro using Escherichia coli as a host .
The enzymatic process often involves incubating the substrate with the enzyme in a controlled environment, optimizing factors such as pH, temperature, and substrate concentration to maximize yield. In one study, yields of up to 20 mg/L were reported when using optimized conditions for genistein 7-O-glucoside production .
Flavanone 7-O-glucoside features a flavanone backbone with a glucose unit attached at the 7-position. The structural formula can be depicted as follows:
The molecular weight of flavanone 7-O-glucoside is approximately 315.29 g/mol. Its structure consists of a chromen-4-one core with hydroxyl groups that contribute to its reactivity and biological activity.
Flavanone 7-O-glucoside participates in various chemical reactions, primarily involving glycosylation and hydrolysis. The glycosylation reaction involves the transfer of glucose from uridine diphosphate-glucose to the hydroxyl group at the 7-position of the flavanone.
The enzymatic activity can be influenced by factors such as temperature and pH, which affect the stability and activity of glycosyltransferases. For instance, studies have shown that specific enzyme mutants can alter regioselectivity and improve yields in glucoside production .
The mechanism by which flavanone 7-O-glucoside exerts its biological effects primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, contributing to potential health benefits such as anti-inflammatory effects and cardiovascular protection.
Research indicates that flavanone glycosides may enhance bioavailability compared to their aglycone counterparts, leading to improved physiological effects . The exact pathways through which these compounds exert their effects are still under investigation but involve modulation of cellular signaling pathways.
Flavanone 7-O-glucoside is typically a white to pale yellow crystalline solid. It is soluble in water due to its glycosidic nature but may have limited solubility in organic solvents.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are often employed for quantification and characterization of this compound in various matrices .
Flavanone 7-O-glucoside has garnered attention for its potential health benefits, including:
Additionally, it is utilized in food science for flavor enhancement and preservation due to its natural origin and health-promoting properties . Research continues into its applications within nutraceuticals and functional foods aimed at improving human health outcomes.
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